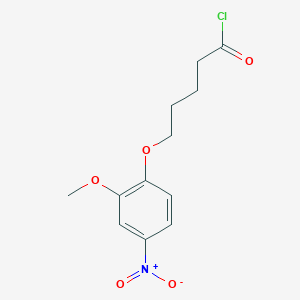
5-(2-Methoxy-4-nitrophenoxy)pentanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Methoxy-4-nitrophenoxy)pentanoyl chloride is an organic compound with the molecular formula C12H14ClNO5. It is a derivative of pentanoyl chloride, featuring a methoxy and nitro group on the phenoxy ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxy-4-nitrophenoxy)pentanoyl chloride typically involves the reaction of 5-(2-Methoxy-4-nitrophenoxy)pentanoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group. The general reaction scheme is as follows:
5-(2-Methoxy-4-nitrophenoxy)pentanoic acid+SOCl2→5-(2-Methoxy-4-nitrophenoxy)pentanoyl chloride+SO2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Methoxy-4-nitrophenoxy)pentanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Amines: Formed by the reduction of the nitro group.
Applications De Recherche Scientifique
5-(2-Methoxy-4-nitrophenoxy)pentanoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Employed in the preparation of polymers and advanced materials.
Pharmaceuticals: Potential use in the development of new drugs and therapeutic agents.
Biological Studies: Investigated for its effects on biological systems and potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of 5-(2-Methoxy-4-nitrophenoxy)pentanoyl chloride involves its reactivity as an acylating agent. It can form covalent bonds with nucleophilic sites in molecules, leading to the modification of proteins, nucleic acids, and other biomolecules. The nitro group may also participate in redox reactions, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2-Methoxyphenoxy)pentanoyl chloride: Lacks the nitro group, resulting in different reactivity and applications.
5-(4-Nitrophenoxy)pentanoyl chloride: Lacks the methoxy group, affecting its chemical properties and uses.
5-(2-Methoxy-4-nitrophenoxy)butanoyl chloride: Shorter carbon chain, leading to variations in physical and chemical behavior.
Propriétés
Numéro CAS |
100201-05-6 |
|---|---|
Formule moléculaire |
C12H14ClNO5 |
Poids moléculaire |
287.69 g/mol |
Nom IUPAC |
5-(2-methoxy-4-nitrophenoxy)pentanoyl chloride |
InChI |
InChI=1S/C12H14ClNO5/c1-18-11-8-9(14(16)17)5-6-10(11)19-7-3-2-4-12(13)15/h5-6,8H,2-4,7H2,1H3 |
Clé InChI |
FLNQWZITDAAGLI-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)[N+](=O)[O-])OCCCCC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-(trans-4-Aminocyclohexylamino)-3-isopropylpyrazolo[1,5-A]pyrimidin-7-ylamino]-N,N-dimethylbenzenesulfonamide](/img/structure/B14074451.png)
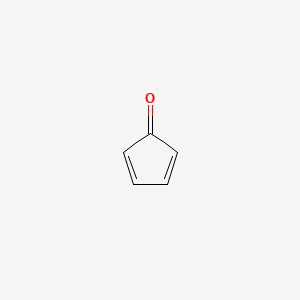

![(3aS,5aR,5bR,11aR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B14074471.png)
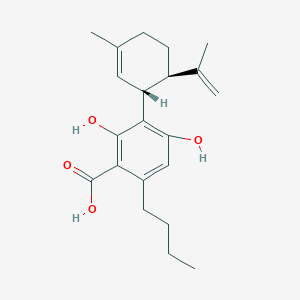
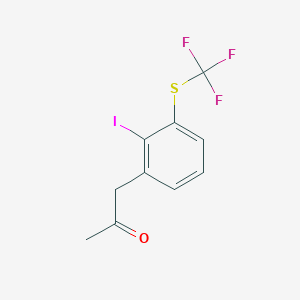


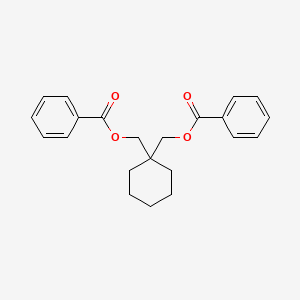
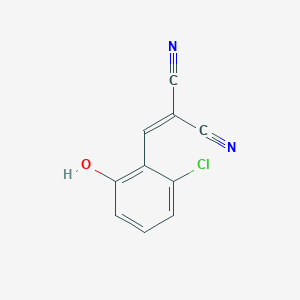
![Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-formylphenoxy]-, ethyl ester](/img/structure/B14074522.png)
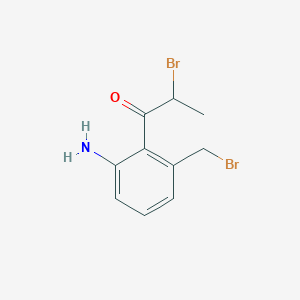
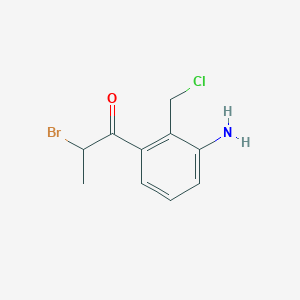
![Methyl 3-[(but-3-en-1-yl)amino]but-2-enoate](/img/structure/B14074540.png)
